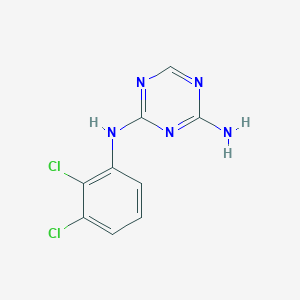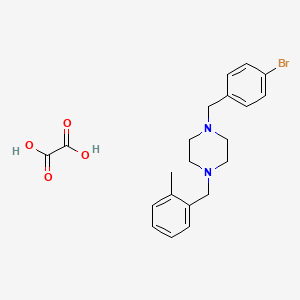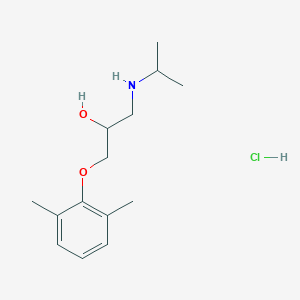
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide, commonly known as CNPBS, is a chemical compound that has gained significant attention in the field of scientific research. CNPBS is a sulfonamide-based compound that has been synthesized through a series of chemical reactions. This compound has been found to possess several unique properties that make it a promising candidate for various research applications. In
作用機序
The mechanism of action of CNPBS is not fully understood. However, it has been proposed that CNPBS binds with cysteine residues in proteins, which leads to the inhibition of protein function. This inhibition of protein function is thought to be responsible for the anti-tumor properties of CNPBS.
Biochemical and Physiological Effects:
CNPBS has been found to have several biochemical and physiological effects. CNPBS has been found to inhibit the growth of cancer cells in vitro. CNPBS has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, CNPBS has been found to have anti-inflammatory properties.
実験室実験の利点と制限
CNPBS has several advantages for lab experiments. CNPBS is a fluorescent probe that can be used for the detection of cysteine in biological samples. Additionally, CNPBS has been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs. However, there are also limitations to the use of CNPBS in lab experiments. CNPBS has a relatively short half-life, which makes it difficult to use in vivo. Additionally, the mechanism of action of CNPBS is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research of CNPBS. One future direction is the development of CNPBS-based fluorescent probes for the detection of cysteine in biological samples. Another future direction is the development of CNPBS-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of CNPBS and its effects on biological systems.
Conclusion:
In conclusion, CNPBS is a sulfonamide-based compound that has several unique properties that make it a promising candidate for various research applications. CNPBS has been found to possess anti-tumor properties and can be used as a fluorescent probe for the detection of cysteine in biological samples. However, there are also limitations to the use of CNPBS in lab experiments, and further research is needed to fully understand its mechanism of action and effects on biological systems.
合成法
The synthesis of CNPBS involves a series of chemical reactions. The first step involves the reaction of 2-nitro-1-propene with sodium sulfite to form 2-nitro-1-propenesulfonic acid. This acid is then reacted with propylamine to form N-propyl-2-nitro-1-propenesulfonamide. In the final step, the N-propyl-2-nitro-1-propenesulfonamide is reacted with acrylonitrile to form CNPBS.
科学的研究の応用
CNPBS has been found to have several applications in scientific research. One of the most promising applications of CNPBS is its use as a fluorescent probe for the detection of cysteine. CNPBS has been found to selectively bind with cysteine, which makes it a valuable tool for the detection of cysteine in biological samples. CNPBS has also been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)